3,6-dimethyl-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrazole and a pyridine derivative, the reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties[][5].
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)pyridine: Another related compound with variations in the substituents on the pyridine ring.
Uniqueness
3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields[5][5].
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-14-9-7-8-12-19(14)24-22(27)18-13-15(2)23-21-20(18)16(3)25-26(21)17-10-5-4-6-11-17/h4-13H,1-3H3,(H,24,27) |
InChI Key |
KNAJPXVYMSEXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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